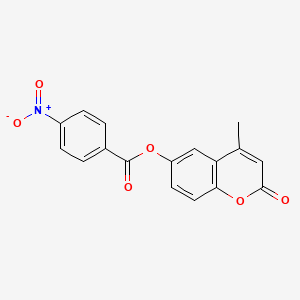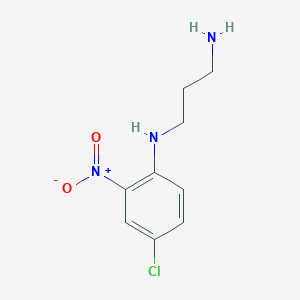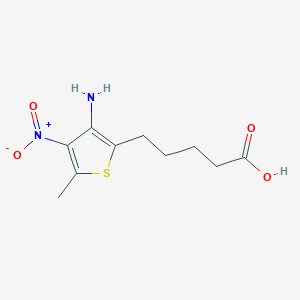![molecular formula C11H17N3O3S B11106102 2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B11106102.png)
2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom. The compound’s molecular structure is significant in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a spirocyclic ketone with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A similar spirocyclic compound used as an acaricide.
Spiromesifen: Another spirocyclic compound with insecticidal properties.
Spiroindoline: A spirocyclic compound with potential pharmaceutical applications.
Uniqueness
2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific spirocyclic structure and the presence of both oxo and hydrazinecarbothioamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
[(2-oxo-1-oxaspiro[4.5]decane-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C11H17N3O3S/c12-10(18)14-13-9(16)7-6-8(15)17-11(7)4-2-1-3-5-11/h7H,1-6H2,(H,13,16)(H3,12,14,18) |
InChI Key |
LREKKJUEADKUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11106033.png)

![N-(3,5-Dimethylphenyl)-3,4-dimethoxy-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106039.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11106051.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106053.png)
![1-({[(1E)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)octadecan-1-one](/img/structure/B11106057.png)

![2-[(naphthalen-1-ylmethyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11106077.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11106083.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11106095.png)

![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile](/img/structure/B11106103.png)
![N-(4-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106106.png)
